molecular formula C14H8N2O8 B3136466 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid CAS No. 41725-30-8

4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid

Cat. No.: B3136466
CAS No.: 41725-30-8
M. Wt: 332.22 g/mol
InChI Key: HRGSKQRXBGCEAZ-UHFFFAOYSA-N
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Description

4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzenes. This compound contains a benzene ring with two nitro groups and a carboxylic acid group. It is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of 4-carboxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under mild to moderate conditions.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid involves its reactive functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various molecular targets. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Contains a single nitro group and a carboxylic acid group.

    2-Nitrophenylacetic acid: Contains a nitro group and a carboxylic acid group on a phenylacetic acid backbone.

    4-Carboxy-2-nitrophenyl boronic acid: Contains a boronic acid group in addition to the nitro and carboxylic acid groups.

Uniqueness: 4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic acid is unique due to the presence of two nitro groups and a carboxylic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-(4-carboxy-2-nitrophenyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGSKQRXBGCEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961927
Record name 2,2'-Dinitro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41725-30-8
Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 2,2'-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041725308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dinitro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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